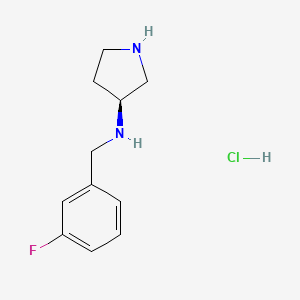

(3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

Description

(3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a chiral amine derivative featuring a pyrrolidine core substituted with a 3-fluorobenzyl group. Its molecular formula is C11H15ClFN2, and it is identified by CAS number 154230-29-2.

Properties

IUPAC Name |

(3S)-N-[(3-fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.ClH/c12-10-3-1-2-9(6-10)7-14-11-4-5-13-8-11;/h1-3,6,11,13-14H,4-5,7-8H2;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJRKNWJXTZAAN-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NCC2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NCC2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride typically involves the following steps:

Preparation of 3-Fluorobenzyl chloride: This intermediate is synthesized from 3-fluorotoluene through a chlorination reaction using thionyl chloride or phosphorus trichloride.

Formation of (3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine: The 3-fluorobenzyl chloride is then reacted with (S)-pyrrolidin-3-yl-amine in the presence of a base such as triethylamine to form the desired amine compound.

Hydrochloride Salt Formation: The final step involves converting the free amine to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of (3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of intermediates: Large-scale production of 3-fluorobenzyl chloride and (S)-pyrrolidin-3-yl-amine.

Optimization of reaction conditions: Ensuring high yield and purity through controlled reaction conditions and purification steps.

Quality control: Rigorous testing to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for (3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is CHClFN, with a molecular weight of approximately 230.71 g/mol. The compound features a pyrrolidine ring, which is known for its ability to interact with biological targets effectively due to its flexible structure.

Receptor Modulation

Research indicates that compounds similar to (3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride can act as multifunctional ligands targeting serotonin receptors (5-HT, 5-HT, 5-HT) and dopamine receptors (D). These receptors are crucial in the pathology of various psychiatric conditions, including depression and anxiety disorders.

A study highlighted the design of ligands that exhibited balanced affinities for these receptors, suggesting that modifications to the pyrrolidine structure could enhance receptor selectivity and efficacy . The incorporation of fluorinated benzyl groups has been shown to improve binding affinity and metabolic stability, making it a promising scaffold for drug development.

Potential Therapeutic Uses

The compound has been investigated for its potential in treating behavioral and psychological symptoms of dementia (BPSD). By modulating the activity of serotonin and dopamine receptors, it may help alleviate symptoms associated with neurodegenerative diseases .

Additionally, the structural modifications of pyrrolidine derivatives have been explored to enhance their pharmacokinetic properties, leading to improved therapeutic profiles .

Structure-Activity Relationship Studies

Numerous studies have documented the structure-activity relationships (SAR) of related compounds. For instance, modifications in the aryl group significantly affect receptor affinity and selectivity. A specific case study demonstrated that altering substituents on the benzyl ring could enhance binding affinities for targeted receptors, achieving pK values exceeding 7 for several derivatives .

In Vitro Functional Activity

In vitro studies have shown that derivatives of (3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride exhibit antagonist effects on multiple serotonin and dopamine receptors with nanomolar K values, indicating strong potential as therapeutic agents .

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Physicochemical Properties

The following table summarizes critical differences between (3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride and its analogs:

Pharmacological and Chemical Implications

Halogen vs. Alkyl Substitutions

- Fluorine (3-Fluoro analog): The electronegative fluorine atom may enhance metabolic stability by reducing oxidative metabolism.

- This analog is commercially available, suggesting favorable stability .

- Dual Halogenation (2-Chloro-6-fluoro analog) : The combination of chloro and fluoro groups introduces steric and electronic effects that could modulate receptor binding. Such derivatives are often explored for enhanced selectivity .

Positional Isomerism

- 3-Fluoro vs. 2-Fluoro (PubChem) : references a 2-fluoro positional isomer. Meta-substitution (3-position) may alter π-π stacking interactions compared to ortho-substitution (2-position), affecting target engagement.

Methyl Substitution (4-Methyl analog)

Research and Development Trends

- Discontinued Compounds : The discontinuation of the 3-fluoro and 2,4-dichloro analogs may reflect challenges in clinical translation, such as poor bioavailability or off-target effects .

- Active Derivatives : The 4-chloro and 2-chloro-6-fluoro analogs remain available, indicating sustained interest in halogenated benzyl-pyrrolidine derivatives for CNS drug discovery .

Biological Activity

(3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 3-fluorobenzyl group. The presence of the fluorine atom enhances lipophilicity, metabolic stability, and binding affinity to biological targets, which are critical factors in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C11H15ClN2 |

| Molecular Weight | 216.71 g/mol |

| CAS Number | 1261233-07-1 |

(3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride interacts with various molecular targets, including receptors and enzymes. Its mechanism may involve:

- Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Modulation of Receptor Activity : It can influence neurotransmitter systems by acting on specific receptors in the central nervous system (CNS), potentially affecting mood and behavior.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives exhibit notable antimicrobial activity. For instance, compounds similar to (3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride have been tested against various bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0047 |

These findings suggest that the compound may possess broad-spectrum antibacterial properties, making it a candidate for further development in treating infections.

Neuropharmacological Effects

The compound's interaction with the P2X7 receptor, which is implicated in neurodegenerative diseases, has been studied. Activation or inhibition of this receptor can influence neuroinflammation and neuronal death, indicating potential applications in treating conditions such as Alzheimer's disease and multiple sclerosis .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated various pyrrolidine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that compounds with fluorinated substituents had significantly enhanced activity compared to non-fluorinated counterparts . -

Neuroprotective Study :

In vitro studies demonstrated that (3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride could reduce neuronal apoptosis induced by oxidative stress, suggesting potential neuroprotective properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.